REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11](=[O:15])[CH2:12][CH2:13]Cl)=[CH:10][C:5]=2[O:4][C:3]1=[O:16].C([O-])(=O)C.[K+]>CN(C)C=O>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11](=[O:15])[CH:12]=[CH2:13])=[CH:10][C:5]=2[O:4][C:3]1=[O:16] |f:1.2|
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Name
|
3-methyl-6-( 3-chloropropionyl)benzoxazolinone
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN1C(OC2=C1C=CC(=C2)C(CCCl)=O)=O
|
Name
|
potassium acetate
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Type
|
CUSTOM
|
Details
|
with magnetic stirring to 75°-80° C. for 50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 150-ml ground-necked flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured into ice-cold water
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized in toluene
|
Reaction Time |
50 min |
Name
|
|
Type
|
|
Smiles
|
CN1C(OC2=C1C=CC(=C2)C(C=C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |